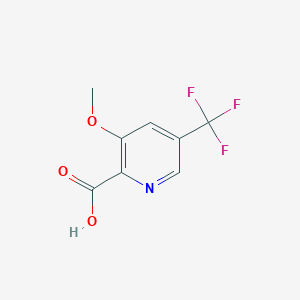

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of this compound and its derivatives involves the combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .Molecular Structure Analysis

The molecular formula of this compound is C7H4F3NO2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving this compound are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in their structure . The hydrophobic constant of 3-(trifluoromethyl)pyridine is 1.7, which can be expected to provide TFMP-containing compounds with many advantages, such as novel biological activity, lower toxicity, and advanced systemic and/or good selectivity .Wissenschaftliche Forschungsanwendungen

3M5TPCA has a wide range of applications in scientific research. It is often used as a building block for the synthesis of various organic compounds, including drugs, polymers, and other materials. It is also useful for the preparation of novel catalysts for organic reactions. Additionally, 3M5TPCA has been used as a reagent for the derivatization of compounds, such as amino acids and peptides.

Wirkmechanismus

Target of Action

This compound belongs to the class of trifluoromethylpyridines (TFMPs), which are known to have a wide range of applications in the agrochemical and pharmaceutical industries . .

Mode of Action

It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have a significant impact on various biochemical processes, particularly in the context of crop protection and pharmaceutical applications .

Result of Action

Tfmp derivatives are known to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Vorteile Und Einschränkungen Für Laborexperimente

3M5TPCA is a useful reagent for laboratory experiments due to its versatility and ease of synthesis. It is relatively inexpensive and readily available, making it an attractive option for researchers. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. However, 3M5TPCA is not ideal for all experiments, as it is known to interact with a variety of biological molecules. This can lead to unpredictable results and can make it difficult to interpret experimental data.

Zukünftige Richtungen

There are a number of potential future directions for 3M5TPCA research. One potential area of research is the development of new synthetic methods for the synthesis of 3M5TPCA. Additionally, further studies are needed to better understand the mechanism of action of 3M5TPCA and its effects on various biological molecules. Finally, there is potential for the development of new applications for 3M5TPCA, such as the synthesis of novel drugs and materials.

Synthesemethoden

3M5TPCA is most commonly synthesized via a two-step reaction. The first step involves the condensation of pyridine-2-carboxylic acid with 3-methoxy-5-trifluoromethylpyridine in a solvent such as acetonitrile. The second step involves the addition of an acid catalyst, such as hydrochloric acid, to the reaction mixture. The resulting product is 3M5TPCA in a pure form.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-5-2-4(8(9,10)11)3-12-6(5)7(13)14/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVKTAYCTABTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)